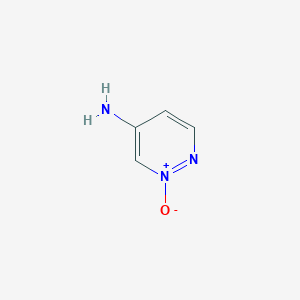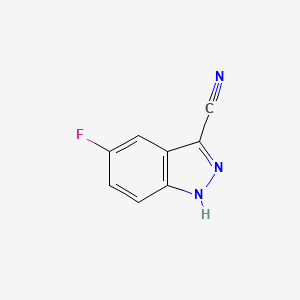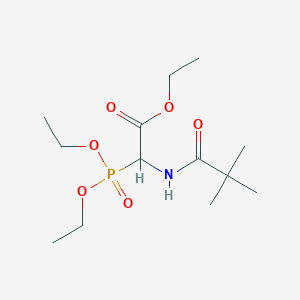
Ethyl 2-(diethoxyphosphoryl)-2-pivalamidoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(diethoxyphosphoryl)-2-pivalamidoacetate is an organic compound that belongs to the class of phosphonates. It is characterized by the presence of a diethoxyphosphoryl group and a pivalamido group attached to an ethyl acetate backbone. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(diethoxyphosphoryl)-2-pivalamidoacetate typically involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate. The reaction conditions often include heating the reactants in the presence of a solvent like toluene .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors. The reaction mixture is passed through a heated coil, and the product is collected and purified using distillation or crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-(diethoxyphosphoryl)-2-pivalamidoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form different phosphonate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(diethoxyphosphoryl)-2-pivalamidoacetate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 2-(diethoxyphosphoryl)-2-pivalamidoacetate involves its interaction with various molecular targets. The diethoxyphosphoryl group can form strong bonds with metal ions, making it useful in chelation therapy. Additionally, its ability to undergo nucleophilic substitution allows it to modify biological macromolecules, thereby altering their function .
Vergleich Mit ähnlichen Verbindungen
- Triethyl phosphonoacetate
- Diethyl benzylphosphonate
- Diethyl ethoxycarbonylmethylphosphonate
Comparison: Ethyl 2-(diethoxyphosphoryl)-2-pivalamidoacetate is unique due to the presence of the pivalamido group, which imparts steric hindrance and affects its reactivity. Compared to similar compounds, it exhibits distinct chemical behavior and biological activity, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C13H26NO6P |
|---|---|
Molekulargewicht |
323.32 g/mol |
IUPAC-Name |
ethyl 2-diethoxyphosphoryl-2-(2,2-dimethylpropanoylamino)acetate |
InChI |
InChI=1S/C13H26NO6P/c1-7-18-11(15)10(14-12(16)13(4,5)6)21(17,19-8-2)20-9-3/h10H,7-9H2,1-6H3,(H,14,16) |
InChI-Schlüssel |
GGGQKGZJSSCVAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(NC(=O)C(C)(C)C)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


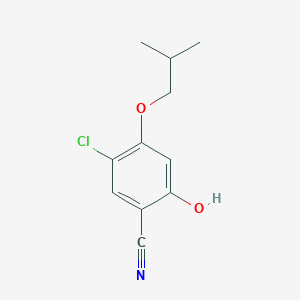
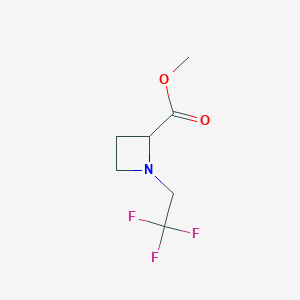
![6-Amino-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B15230063.png)

![2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetic acid](/img/structure/B15230085.png)

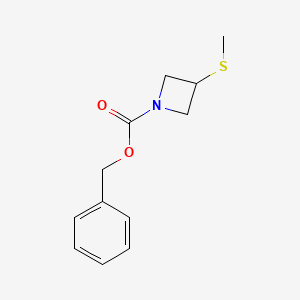
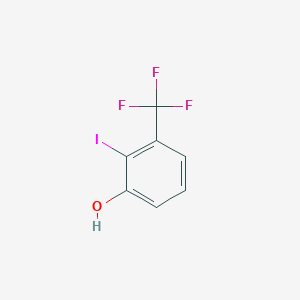
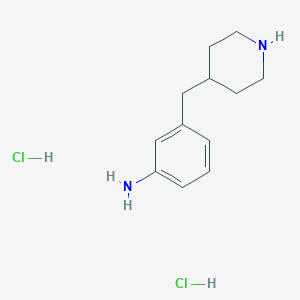


![2,6-Diazatricyclo[3.3.1.13,7]decane, 2-methyl-](/img/structure/B15230133.png)
